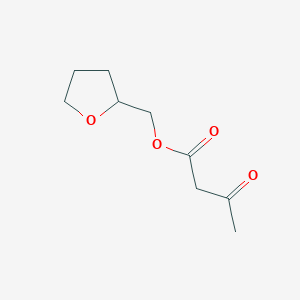

Tetrahydrofuran-2-ylmethyl 3-oxobutanoate

Description

Significance of Tetrahydrofuran (B95107) and β-Ketoester Motifs in Organic Synthesis

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a cornerstone of modern organic synthesis. rsc.org It is widely utilized as a polar aprotic solvent due to its ability to dissolve a broad range of polar and nonpolar compounds, and it forms strong complexes with Lewis acids like lithium and magnesium ions, making it an ideal medium for Grignard and organolithium reactions. rsc.org Beyond its role as a solvent, the tetrahydrofuran ring is a structural component in numerous natural products and pharmacologically active molecules. The 2-substituted tetrahydrofuran framework, in particular, is a common feature in many biologically active compounds. Tetrahydrofurfuryl alcohol, the precursor to the ester , is a biodegradable and water-miscible solvent derived from renewable resources. usda.govfuran.com Its derivatives, including various esters, have found applications in cosmetics, pharmaceuticals, and as flavorings. usda.govindustrialchemicals.gov.au

Equally important is the β-ketoester functional group, which is a versatile building block in synthetic organic chemistry. nih.govresearchgate.net The presence of both electrophilic and nucleophilic sites within the molecule makes it a valuable synthon for the construction of complex molecular architectures. nih.govresearchgate.net β-Ketoesters are key intermediates in the synthesis of a wide array of compounds, including pharmaceuticals like paclitaxel. nih.gov The acidity of the α-proton allows for easy enolate formation, which can then participate in a variety of carbon-carbon bond-forming reactions. Common reactions involving β-ketoesters include alkylations, acylations, and cyclization reactions. researchgate.net The synthesis of β-ketoesters can be achieved through several methods, with transesterification of commercially available methyl or ethyl esters being a widely used and convenient approach. nih.govrsc.org This method is often preferred as it avoids the need to handle unstable β-keto acids, which are prone to decarboxylation. nih.gov

Overview of Research Trajectories for Esters Incorporating Heterocyclic Moieties

The development of novel esters that incorporate heterocyclic moieties is a dynamic and expanding area of chemical research. researchgate.net These compounds are of significant interest due to their wide range of potential applications in medicinal chemistry, materials science, and agrochemicals. researchgate.net The incorporation of a heterocyclic ring, such as tetrahydrofuran, into an ester molecule can significantly influence its physical, chemical, and biological properties.

Current research trends focus on several key areas:

Synthesis of Bio-based Polymers: Esters containing heterocyclic rings derived from renewable resources are being investigated as monomers for the synthesis of biodegradable and sustainable polymers.

Development of Novel Pharmaceuticals: The unique three-dimensional structure and potential for hydrogen bonding conferred by the heterocyclic moiety can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

Green Solvents and Agrochemicals: Esters of heterocyclic alcohols, such as tetrahydrofurfuryl alcohol, are being explored as environmentally benign solvents and as active ingredients or formulation aids in pesticides. usda.gov

Functional Materials: The introduction of heterocyclic groups can impart specific properties to materials, such as altered thermal stability, conductivity, or optical properties.

The synthesis of these functionalized esters often employs multicomponent reactions, which are highly efficient and atom-economical. researchgate.net Researchers are continually exploring new catalytic systems, including biocatalysts like lipases, to achieve highly selective and environmentally friendly synthetic routes. google.comlibretexts.org The study of functionalized tetrahydrofuran derivatives, in particular, is a burgeoning field, with new methods being developed for their stereoselective synthesis and application in the construction of complex natural products. nih.govrsc.orgrsc.org The convergence of heterocyclic chemistry with the versatile reactivity of esters continues to open up new avenues for the design and creation of novel molecules with tailored properties.

Data on Tetrahydrofuran-2-ylmethyl 3-oxobutanoate and Related Compounds

Due to the limited specific research on Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, the following tables provide data on its constituent precursors and a closely related ester, alongside predicted properties for the target compound.

Table 1: Physicochemical Properties of Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | 102.13 | 178 | 1.054 |

Table 2: Predicted Properties of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight ( g/mol ) | 186.20 |

| Boiling Point (°C) | > 200 (estimated) |

| LogP | ~0.5 (estimated) |

Note: These properties are estimations based on the structure and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl 3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-7(10)5-9(11)13-6-8-3-2-4-12-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOYYMOEBDFFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287997 | |

| Record name | (Oxolan-2-yl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-93-6 | |

| Record name | NSC67255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxolan-2-yl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydrofuran 2 Ylmethyl 3 Oxobutanoate and Analogues

Direct Synthesis Approaches to Tetrahydrofuran-2-ylmethyl 3-oxobutanoate

Direct synthetic routes to Tetrahydrofuran-2-ylmethyl 3-oxobutanoate primarily involve the formation of the ester linkage between the tetrahydrofuran-2-ylmethanol backbone and the 3-oxobutanoate moiety.

Transesterification Reactions Employing β-Ketoesters

Transesterification is a widely utilized method for the synthesis of β-keto esters. researchgate.net This approach involves the reaction of a readily available β-keto ester, such as ethyl acetoacetate (B1235776), with Tetrahydrofuran-2-ylmethanol in the presence of a catalyst. The reaction equilibrium is typically driven forward by removing the lower-boiling alcohol byproduct. A variety of catalysts can be employed, including acid catalysts, base catalysts, and organometallic complexes. nih.gov

Recent advancements have focused on the development of environmentally benign and reusable catalysts. For instance, boric acid has been shown to be an effective catalyst for the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols. nih.gov Another approach utilizes silica-supported boric acid as a heterogeneous catalyst, allowing for high yields under solvent-free conditions. researchgate.net While specific data for the transesterification with Tetrahydrofuran-2-ylmethanol is not extensively reported, the general applicability of these methods to primary alcohols suggests their feasibility for the synthesis of the target compound.

| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Boric acid | Solvent-free, 80°C, 5h | 95 | nih.gov |

| Cyclohexanol | Boric acid | Solvent-free, 80°C, 6h | 92 | nih.gov |

| 1-Octanol | Silica-boric acid | Solvent-free, 100°C, 2h | 94 | researchgate.net |

| Allyl alcohol | Boric acid | Solvent-free, 80°C, 5h | 93 | nih.gov |

Esterification Routes Utilizing Tetrahydrofuran-2-ylmethanol Precursors

Direct esterification of Tetrahydrofuran-2-ylmethanol with 3-oxobutanoic acid or its derivatives presents another viable synthetic pathway. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental method that can be applied here. masterorganicchemistry.com To circumvent the inherent instability of 3-oxobutanoic acid, which readily undergoes decarboxylation, more stable derivatives are often used. rsc.org

One common strategy is the reaction of Tetrahydrofuran-2-ylmethanol with diketene, which serves as a synthetic equivalent of 3-oxobutanoic acid. This reaction typically proceeds under mild conditions to afford the desired β-keto ester. Other activated forms of 3-oxobutanoic acid, such as its acid chloride or anhydride, can also be employed for the acylation of Tetrahydrofuran-2-ylmethanol.

Synthesis of Advanced Intermediates and Precursors

The efficient synthesis of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate relies on the availability of its key building blocks: Tetrahydrofuran-2-ylmethanol and a suitable 3-oxobutanoic acid derivative.

Preparation of Tetrahydrofuran-2-ylmethyl Alcohols

Tetrahydrofuran-2-ylmethanol, also known as tetrahydrofurfuryl alcohol, is a crucial precursor. A primary industrial route to this alcohol is the catalytic hydrogenation of furfural (B47365), which is derived from biomass. google.comgoogle.com This process can be carried out in a single step or sequentially, involving the initial hydrogenation of furfural to furfuryl alcohol, followed by hydrogenation of the furan (B31954) ring. researchgate.net A variety of catalysts have been developed to improve the efficiency and selectivity of this transformation.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nickel-based catalyst with alkaline additive | Water | 80-180 | 0.5-10 | Up to 94 | google.com |

| Pd/UiO-66 | Water | 60 | 1.0 | >99 | researchgate.net |

| Ni₂P/SBA-15 | Water | 10-60 | 0.5-5 | >98 | google.com |

| Heteropoly acid-based material | Isopropanol | 150 | 2.5 | High | rsc.org |

Synthesis of 3-Oxobutanoic Acid Derivatives and Related β-Keto Acids

3-Oxobutanoic acid (acetoacetic acid) and its esters are fundamental building blocks in organic synthesis. rsc.org The acetoacetic ester synthesis is a classic method for preparing α-substituted ketones and can be adapted to generate various derivatives. wikipedia.orglibretexts.orgchemistrysteps.com This synthesis begins with the deprotonation of a β-keto ester, such as ethyl acetoacetate, at the α-carbon using a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an electrophile, typically an alkyl halide. jove.com

The general scheme for the acetoacetic ester synthesis is as follows:

Deprotonation: A base, such as sodium ethoxide, removes the acidic α-proton from ethyl acetoacetate to form the corresponding enolate.

Alkylation: The enolate undergoes a nucleophilic substitution reaction with an alkyl halide.

Hydrolysis and Decarboxylation: The resulting substituted β-keto ester can be hydrolyzed to the corresponding β-keto acid, which upon heating, readily decarboxylates to yield a ketone. chemistrysteps.com

For the synthesis of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, the parent 3-oxobutanoic acid moiety is required, making the initial ethyl acetoacetate or other simple alkyl esters the direct precursors for transesterification or for conversion into other activated species.

Reaction Mechanisms and Mechanistic Investigations of Tetrahydrofuran 2 Ylmethyl 3 Oxobutanoate

Mechanistic Pathways in the Formation of the Ester Linkage

The ester linkage in Tetrahydrofuran-2-ylmethyl 3-oxobutanoate is typically formed through the esterification of tetrahydrofurfuryl alcohol with a derivative of 3-oxobutanoic acid, such as acetoacetic acid or its more reactive forms like an acyl chloride or anhydride.

A common laboratory and industrial method for such ester synthesis is Fischer-Speier esterification . This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of 3-oxobutanoic acid, which enhances its electrophilicity. The hydroxyl group of tetrahydrofurfuryl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

The key steps in this mechanistic pathway are:

Protonation of the carbonyl group: An acid catalyst donates a proton to the carbonyl oxygen of the 3-oxobutanoate, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of tetrahydrofurfuryl alcohol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield Tetrahydrofuran-2-ylmethyl 3-oxobutanoate.

Alternatively, for higher yields and milder reaction conditions, the esterification can be carried out using more reactive derivatives of 3-oxobutanoic acid, such as its acid chloride or anhydride. In these cases, the reaction proceeds via nucleophilic acyl substitution, where the tetrahydrofurfuryl alcohol attacks the highly electrophilic carbonyl carbon, leading to the displacement of a chloride or carboxylate leaving group, respectively.

Oxidative Transformations and Cleavages of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is susceptible to oxidative transformations and cleavage under various conditions. The presence of ether linkages makes the α-hydrogens (adjacent to the oxygen atom) particularly prone to radical abstraction.

Aerobic Oxidation: In the presence of oxygen, the THF moiety can undergo auto-oxidation to form hydroperoxides. This process is often initiated by light, heat, or the presence of radical initiators. The mechanism involves a radical chain reaction:

Initiation: Formation of a radical at the C2 position of the THF ring.

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another THF molecule to form a hydroperoxide and a new carbon-centered radical.

Termination: The reaction is terminated by the combination of two radicals.

Catalytic Oxidation: The oxidation of the THF ring can be catalyzed by various transition metal complexes. For instance, certain catalysts can promote the selective oxidation of the α-C-H bond to yield lactones. In the context of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, this could lead to the formation of a γ-butyrolactone derivative.

Ring Cleavage: More aggressive oxidizing agents or specific catalytic systems can lead to the cleavage of the C-O bonds within the THF ring. For example, studies on the degradation of tetrahydrofurfuryl alcohol have shown that enzymatic oxidation can lead to the formation of tetrahydrofuran-2-carboxylic acid nih.gov. Further oxidation could potentially lead to ring-opened dicarboxylic acids.

Intramolecular Cyclization and Rearrangement Processes Involving the Oxobutanoate Moiety

The 3-oxobutanoate (acetoacetate) portion of the molecule is highly versatile and can participate in a variety of intramolecular reactions, largely dictated by the principles of the acetoacetic ester synthesis. website-files.commasterorganicchemistry.com

Intramolecular Cyclization: The active methylene (B1212753) group (the CH₂ group between the two carbonyls) of the 3-oxobutanoate moiety is acidic and can be deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in intramolecular cyclization reactions if a suitable electrophile is present within the molecule or an external difunctional reagent is used. For instance, reaction with a dihalide can lead to the formation of cyclic ketones through intramolecular alkylation followed by hydrolysis and decarboxylation. youtube.compearson.com

A key intramolecular process is the Dieckmann condensation , which is an intramolecular version of the Claisen condensation. While not directly applicable to Tetrahydrofuran-2-ylmethyl 3-oxobutanoate itself without further modification, derivatives of this compound could be designed to undergo such cyclizations to form five- or six-membered rings.

Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield a methyl ketone. This is a characteristic reaction of acetoacetic esters and proceeds through a cyclic transition state.

Mechanistic Studies of Catalyzed Reactions

Both the tetrahydrofuran and the 3-oxobutanoate moieties can be targeted in various catalyzed reactions.

Hydrogenation: Catalytic hydrogenation, typically using catalysts such as palladium, platinum, or nickel, can reduce the ketone group of the 3-oxobutanoate moiety to a secondary alcohol. This would convert Tetrahydrofuran-2-ylmethyl 3-oxobutanoate to Tetrahydrofuran-2-ylmethyl 3-hydroxybutanoate. The conditions of the hydrogenation can be tuned to achieve this transformation without affecting the ester or the THF ring.

C-C Bond Formation: The enolate of the 3-oxobutanoate moiety is a soft nucleophile and can participate in various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, if an appropriate allylic electrophile is present. This allows for the formation of new carbon-carbon bonds at the active methylene position.

Oxidative Esterification: Gold nanoparticle catalysts have been shown to be effective in the oxidative esterification of related furan (B31954) compounds. nih.gov While this applies to the synthesis of furan-based esters, similar catalytic systems could potentially be explored for reactions involving the tetrahydrofuran moiety.

Data Tables

Due to the limited direct research on Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, the following table presents hypothetical data based on known reactions of its constituent functional groups to illustrate potential reaction outcomes.

Table 1: Plausible Catalyzed Reactions and Expected Products

| Catalyst System | Reactant Moiety | Reaction Type | Plausible Product |

| H₂/Pd-C | 3-Oxobutanoate | Hydrogenation | Tetrahydrofuran-2-ylmethyl 3-hydroxybutanoate |

| NaOEt/RX | 3-Oxobutanoate | Alkylation | Tetrahydrofuran-2-ylmethyl 2-alkyl-3-oxobutanoate |

| H₃O⁺, Δ | 3-Oxobutanoate | Hydrolysis & Decarboxylation | (Tetrahydrofuran-2-yl)methyl acetone |

| Radical Initiator/O₂ | Tetrahydrofuran | Oxidation | Tetrahydrofuran-2-ylmethyl 2-hydroperoxy-3-oxobutanoate |

Derivatization and Structural Modification of Tetrahydrofuran 2 Ylmethyl 3 Oxobutanoate

Functionalization of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring, while generally stable, offers several pathways for functionalization. The primary alcohol precursor to the parent molecule, (tetrahydrofuran-2-yl)methanol, can undergo various reactions. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate. Furthermore, substitution reactions can replace the hydroxyl group with other functionalities.

Direct C-H functionalization of the THF ring, particularly at the α-position to the ether oxygen, is a modern and powerful strategy. Photocatalytic methods have been developed to selectively activate these C-H bonds, enabling the formation of C-C and C-S bonds. For example, visible-light-induced bromine radical generation can initiate the direct C-H alkylation of heteroaromatics with THF. thieme-connect.com This approach could be adapted to introduce various substituents onto the tetrahydrofuran ring of the target molecule.

Ring-opening reactions of the tetrahydrofuran moiety provide another avenue for structural modification. These reactions can be promoted by Lewis acids, leading to the formation of linear chains with functional groups at either end. nih.gov Such transformations dramatically alter the molecular architecture, providing access to a different class of derivatives.

Table 1: Potential Functionalization Reactions of the Tetrahydrofuran Ring

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation of precursor alcohol | PCC, KMnO4 | Aldehyde, Carboxylic acid |

| C-H Functionalization | Visible light, photocatalyst, nBu4NBr | α-Substituted THF derivatives |

| Ring Opening | Lewis acids | Linearized functionalized chains |

Transformations at the 3-Oxobutanoate Carbon Chain

The 3-oxobutanoate portion of the molecule is characterized by its reactive β-keto ester functionality, which exhibits keto-enol tautomerism. This structural feature is central to its diverse reactivity.

The acidic α-protons located between the two carbonyl groups are readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of alkylation and acylation reactions, allowing for the introduction of a wide range of substituents at the C2 position of the butanoate chain. aklectures.com

The ketone and ester functionalities themselves are susceptible to numerous transformations. The ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation to yield a ketone. aklectures.com The ester can also be converted to other esters via transesterification, a reaction that can be catalyzed by lipases for high chemo- and stereoselectivity. google.com Furthermore, the 3-oxobutanoate moiety is a classic substrate for the Claisen condensation, enabling the formation of larger β-dicarbonyl compounds. jove.com

Palladium-catalyzed reactions of allylic β-keto carboxylates offer another set of transformations, leading to α-allyl ketones, α,β-unsaturated ketones, and other derivatives through the formation of palladium enolates. nih.gov

Table 2: Key Transformations of the 3-Oxobutanoate Moiety

| Reaction Type | Key Feature | Potential Products |

| Alkylation/Acylation | Formation of a nucleophilic enolate | C2-substituted derivatives |

| Reduction | Targeting the ketone carbonyl | β-hydroxy ester derivatives |

| Hydrolysis & Decarboxylation | Removal of the ester and carboxyl group | Ketone derivatives |

| Transesterification | Exchange of the alcohol part of the ester | Various ester derivatives |

| Claisen Condensation | Reaction with another ester molecule | Elongated β-dicarbonyl compounds |

Synthesis of Stereoisomers and Chiral Analogues

The presence of a stereocenter at the C2 position of the tetrahydrofuran ring means that Tetrahydrofuran-2-ylmethyl 3-oxobutanoate can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms is of significant interest, particularly for applications in medicinal chemistry and materials science.

Numerous stereoselective methods for the synthesis of substituted tetrahydrofurans have been developed. These include intramolecular SN2 reactions, [3+2] cycloadditions, and palladium-catalyzed reactions of γ-hydroxy terminal alkenes. nih.govnih.gov For example, chiral tetrahydrofurans can be synthesized from readily available chiral starting materials like tartrate derivatives through visible-light-mediated deoxygenative cyclization. nih.gov Another approach involves the selective dehydration of pentoses, such as L-arabinose, to form chiral tetrahydrofurans. nih.gov

Enantioselective synthesis can also be achieved through enzymatic resolutions. For instance, lipases can be used for the kinetic resolution of racemic alcohols that are precursors to the target molecule, or for the enantioselective transesterification of the final product. google.com These methods allow for the isolation of one enantiomer over the other.

Table 3: Strategies for the Synthesis of Chiral Tetrahydrofuran Derivatives

| Method | Description |

| Asymmetric Cyclization | Intramolecular reactions using chiral catalysts or starting materials. nih.govnih.gov |

| [3+2] Cycloaddition | Reactions that create the ring and stereocenters in a controlled manner. nih.gov |

| Palladium-Catalyzed Reactions | Stereoselective formation of C-C and C-O bonds. nih.gov |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution of racemic precursors or products. google.com |

Development of Novel Heterocyclic Derivatives from Tetrahydrofuran-2-ylmethyl 3-oxobutanoate Scaffolds

The 3-oxobutanoate moiety is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl unit can react with various dinucleophiles to form new rings.

For instance, reaction with hydrazines leads to the formation of pyrazolones, a class of compounds with diverse biological activities. nih.gov Similarly, condensation with amines can yield various nitrogen-containing heterocycles. Depending on the reaction conditions and the amine used, products such as pyridones can be obtained. nih.govresearchgate.net The reaction of β-keto esters with α-halo ketones or aldehydes in the presence of a base can lead to the synthesis of substituted furans (Feist-Benary synthesis). uwindsor.ca If ammonia (B1221849) or a primary amine is used in this reaction, it can result in the formation of pyrroles (Hantzsch pyrrole (B145914) synthesis). uwindsor.ca

The reactivity of the 3-oxobutanoate fragment can also be harnessed in multicomponent reactions to build complex heterocyclic systems in a single step. For example, reactions with arylidenemalononitriles can lead to the formation of dihydropyran derivatives. researchgate.net These transformations highlight the potential of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate as a building block for the synthesis of novel and potentially bioactive heterocyclic molecules.

Table 4: Heterocyclic Systems Synthesized from β-Keto Ester Precursors

| Heterocycle | Reactant(s) |

| Pyrazolones | Hydrazine derivatives nih.gov |

| Pyridones | Amines nih.govresearchgate.net |

| Furans | α-Halo ketones/aldehydes uwindsor.ca |

| Pyrroles | α-Halo ketones/aldehydes and ammonia/amines uwindsor.ca |

| Dihydropyrans | Arylidenemalononitriles researchgate.net |

Catalytic Applications and Catalysis Development with Tetrahydrofuran 2 Ylmethyl 3 Oxobutanoate

Role in Transition Metal-Catalyzed Reactions

The dual functionality of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate makes it a versatile substrate in transition metal-catalyzed reactions. The β-keto ester portion is a classic "soft" pronucleophile widely used in reactions such as palladium-catalyzed allylic alkylations. In these reactions, the active methylene (B1212753) proton is abstracted by a base, generating a stabilized enolate that can attack a π-allyl palladium complex. The tetrahydrofuran (B95107) ring, while often considered a stable solvent, can also participate in catalysis. The ether oxygen can act as a coordinating ligand, potentially influencing the stereochemistry or reactivity of a catalytic cycle.

Furthermore, complexes of transition metals like titanium, zirconium, and hafnium with tetrahydrofuran ([MCl₄(THF)₂]) are utilized as precursors for polymerization catalysts. vot.pl While in this context THF is a ligand rather than part of the substrate, it demonstrates the strong coordinating ability of the THF ring to transition metal centers, a property inherent to Tetrahydrofuran-2-ylmethyl 3-oxobutanoate. This coordination could influence intramolecular transformations or the molecule's behavior in catalytic processes. For instance, in palladium-catalyzed aminocarbonylation, 2-methyltetrahydrofuran (B130290) (a related cyclic ether) has been successfully used as a green solvent, demonstrating its compatibility and stability in such catalytic systems. nih.gov

Table 1: Representative Transition Metal-Catalyzed Reactions with β-Keto Esters

| Reaction Type | Catalyst | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Allylic Alkylation | Pd(PPh₃)₄ / Base | Allyl Acetate, Ethyl Acetoacetate (B1235776) | α-Allyl-β-keto ester | d-nb.info |

| Suzuki-Miyaura Coupling | Ni Catalyst | Aryl Halides, Boronic Acids | Aryl Ketones | d-nb.info |

Organocatalytic Transformations and Applications

In organocatalysis, the β-keto ester functionality is a cornerstone for carbon-carbon bond formation. Tetrahydrofuran-2-ylmethyl 3-oxobutanoate is an ideal nucleophile for a wide array of asymmetric transformations catalyzed by small organic molecules, typically chiral amines or acids.

Key reactions include:

Michael Additions: The enolate generated from the compound under basic or enamine catalysis can add to α,β-unsaturated carbonyls (e.g., enones, enals) to form 1,5-dicarbonyl compounds.

Aldol (B89426) Reactions: It can react with aldehydes or ketones, often under proline catalysis or its derivatives, to form β-hydroxy keto esters.

Mannich Reactions: Reaction with an imine or its precursor yields β-amino keto esters.

The tetrahydrofuran moiety in the ester group can exert steric influence on the transition state of these reactions, potentially affecting the diastereoselectivity or enantioselectivity of the product. While not directly participating in the bond-forming event, its bulk and polarity can help orient the molecule within the catalyst's chiral pocket, enhancing stereocontrol.

Photoredox Catalysis and Electrocatalysis in Reactions Involving Related Structural Motifs

Recent advances in catalysis have utilized the unique reactivity of β-keto esters under photoredox and electrochemical conditions. While specific studies on Tetrahydrofuran-2-ylmethyl 3-oxobutanoate are not prominent, the general reactivity of the β-keto ester functional group is well-documented.

Under visible-light photoredox catalysis, β-keto esters can be engaged in various transformations. For example, a cooperative catalytic system involving a chiral nickel Lewis acid and an organic photocatalyst can achieve an asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides. nih.gov This process allows for the highly enantioselective construction of complex nitrogen-containing heterocycles. nih.gov The mechanism often involves the formation of a radical species from the β-keto ester, which then participates in subsequent bond-forming events. nih.govnih.gov A unified strategy using a photocatalyst like fac-Ir(ppy)₃ can generate a transient α-carbonyl radical and a persistent ketyl radical from aromatic β-ketoesters without the need for stoichiometric oxidants or reductants. nih.gov

The tetrahydrofuran structural motif is also relevant in electrocatalysis, primarily due to its use as a stable, polar aprotic solvent that can support electrolytes. researchgate.net Although the THF ring in the target molecule is a substrate component rather than the solvent, its electrochemical stability is a key property that would allow for selective reactions at the more reactive β-keto ester portion under electrocatalytic conditions.

Table 2: Examples of Photoredox Catalysis with β-Keto Ester Motifs

| Reaction Type | Catalytic System | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Ni Lewis Acid / Organic Photocatalyst | β-Keto Ester, Vinyl Azide | Densely substituted 3,4-dihydro-2H-pyrrole | nih.gov |

Heterogeneous Catalysis for Synthesis and Transformation

In the context of heterogeneous catalysis, Tetrahydrofuran-2-ylmethyl 3-oxobutanoate can be viewed both as a target for synthesis from biomass and as a substrate for transformation into other valuable chemicals.

Synthesis: The tetrahydrofuran ring is structurally related to furfural (B47365) and 2-methylfuran (B129897) (2-MF), which are key platform molecules derived from the dehydration of C5 sugars in biomass. mdpi.comlidsen.com The catalytic hydrogenation of furfural over various metal catalysts (e.g., copper, nickel, palladium) can lead to furfuryl alcohol, which can be further hydrogenated to tetrahydrofurfuryl alcohol. researchgate.netlidsen.com Esterification of tetrahydrofurfuryl alcohol with a derivative of acetoacetic acid would be a straightforward route to synthesize Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, relying on well-established heterogeneous catalytic processes.

Transformation: As a substrate, the compound can undergo several transformations using heterogeneous catalysts.

Hydrogenation/Hydrogenolysis: The ester and keto groups can be reduced using catalysts like copper chromite or supported noble metals (Ru, Pt, Pd). mdpi.comlidsen.com Depending on the conditions, this could lead to the corresponding diol. Under more forcing conditions, the C-O bonds within the ester and the tetrahydrofuran ring could be cleaved via hydrogenolysis. For instance, the conversion of furfuryl alcohol on nickel catalysts can lead to either tetrahydrofurfuryl alcohol (hydrogenation) or 2-methylfuran (hydrogenolysis), depending on the specific active sites (terrace, step, or corner) on the catalyst surface. researchgate.net

Decarbonylation/Decarboxylation: The β-keto ester motif is susceptible to cleavage, which could be exploited catalytically to yield simpler molecules.

The development of stable, selective, and cost-effective heterogeneous catalysts is crucial for these transformations, enabling the use of biomass-derived molecules like Tetrahydrofuran-2-ylmethyl 3-oxobutanoate in a sustainable chemical industry. lidsen.comfrontiersin.org

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution NMR Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment, connectivity, and stereochemistry of the molecule.

A key characteristic of the 3-oxobutanoate (acetoacetate) moiety is its existence as a mixture of keto and enol tautomers in solution. This equilibrium would be reflected in the NMR spectra, potentially showing two distinct sets of signals corresponding to each form. The keto form is typically predominant. The analysis below focuses on the expected signals for the major keto tautomer.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the tetrahydrofuran (B95107) ring, the methylene (B1212753) bridge, and the acetoacetate (B1235776) backbone. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbons of the ketone and ester groups are expected to appear at the most downfield positions.

The following tables present the predicted NMR spectral data for the keto-tautomer of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Acetoacetate) | ~2.2 | Singlet (s) | N/A |

| CH₂ (Acetoacetate) | ~3.4 | Singlet (s) | N/A |

| CH₂ (Ring, β) | ~1.8 - 2.0 | Multiplet (m) | - |

| CH (Ring, α) | ~3.9 - 4.1 | Multiplet (m) | - |

| CH₂ (Ring, γ) | ~3.7 - 3.8 | Multiplet (m) | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (Acetoacetate) | ~30 |

| C H₂ (Acetoacetate) | ~50 |

| C H₂ (Ring, β) | ~25-26 |

| C H (Ring, α) | ~77-78 |

| C H₂ (Ring, γ) | ~68-69 |

| O-C H₂ (Ester) | ~69-70 |

| C =O (Ester) | ~167 |

| C =O (Ketone) | ~200 |

Mass Spectrometry for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate and to elucidate its structure through the analysis of its fragmentation patterns. For a molecule with the formula C₉H₁₄O₄, the predicted monoisotopic mass is approximately 186.0892 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways common to esters and ketones. The fragmentation would likely involve cleavage at the ester linkage and bonds adjacent to the carbonyl groups. chemistrynotmystery.com

Key fragmentation processes include:

Alpha-cleavage: Breakage of C-C bonds adjacent to the carbonyl groups.

Ester Cleavage: Fission of the C-O bond between the acyl group and the tetrahydrofurfuryl moiety.

Ring Opening: Fragmentation of the tetrahydrofuran ring.

McLafferty Rearrangement: A potential rearrangement involving the ketone group, although less common for esters themselves.

The resulting mass spectrum would display a molecular ion peak ([M]⁺) and several fragment ions that are diagnostic of the molecule's structure. Isotopic profiling, particularly analysis of the M+1 peak arising from the natural abundance of ¹³C, would help confirm the elemental composition.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion |

| 143 | [C₇H₁₁O₃]⁺ | Loss of acetyl group (-COCH₃) |

| 101 | [C₅H₉O₂]⁺ | Tetrahydrofurfuryl carboxylate fragment |

| 85 | [C₅H₉O]⁺ | Tetrahydrofurfuryl cation |

| 71 | [C₄H₇O]⁺ | Fragment from THF ring cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in Tetrahydrofuran-2-ylmethyl 3-oxobutanoate and for studying its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carbonyl groups. A key feature of β-keto esters is the presence of two distinct C=O stretching bands, one for the ketone and one for the ester. acs.orglibretexts.org The ether and ester C-O bonds also produce strong characteristic signals in the fingerprint region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretches are also visible, C-C and C-O skeletal vibrations of the tetrahydrofuran ring are often prominent. mdpi.com Conformational studies, particularly at low temperatures, could reveal different stable geometries of the molecule by observing shifts or splitting in the vibrational bands. researchgate.net

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2970 - 2860 | Medium-Strong | C-H Stretch | Aliphatic CH, CH₂ |

| ~1745 | Strong | C=O Stretch | Ester Carbonyl |

| ~1725 | Strong | C=O Stretch | Ketone Carbonyl |

| ~1250 - 1150 | Strong | C-O Stretch | Ester |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for separating Tetrahydrofuran-2-ylmethyl 3-oxobutanoate from reaction mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): GC, typically with a flame ionization detector (FID), is well-suited for analyzing the purity of this relatively volatile compound. A non-polar or mid-polarity capillary column would be appropriate. A potential challenge is the thermal lability of β-keto esters, which may undergo decomposition at high injector temperatures. chromforum.org Therefore, optimized, lower-temperature injection methods may be required for accurate quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a UV detector is a standard method for the analysis of β-keto esters. A significant challenge in the HPLC of these compounds is poor peak shape (e.g., broad or split peaks) due to the keto-enol tautomerism occurring on the chromatographic timescale. chromforum.org To obtain sharp, reproducible peaks, the mobile phase is often acidified (e.g., with formic or phosphoric acid) or the column temperature is elevated to accelerate the rate of interconversion, causing the two tautomers to elute as a single, averaged peak. sielc.comsielc.com

Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| GC | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | Flame Ionization Detector (FID) |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and transformation of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate are prime candidates for integration with flow chemistry, a paradigm shift from traditional batch processing. wiley-vch.deresearchgate.net Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions. wiley-vch.de The move towards sustainable or "green" synthesis protocols further complements the advantages of flow chemistry. researchgate.net This involves the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks like levulinic acid and furfural (B47365). researchgate.netmdpi.com

Future research should focus on developing a continuous flow process for the synthesis of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate. This would not only allow for more efficient and scalable production but also align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net The potential for in-situ generation of reactive intermediates under flow conditions could also open up new synthetic routes that are not feasible in batch reactors. wiley-vch.de

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Processing | Flow Chemistry | Potential Advantages for Tetrahydrofuran-2-ylmethyl 3-oxobutanoate |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending run time | Enables efficient production from lab to industrial scale. |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved control over exothermic reactions, enhancing safety and selectivity. |

| Mixing | Often inefficient and variable | Rapid and highly efficient | Increased reaction rates and product consistency. |

| Safety | Handling of large quantities of hazardous materials | Small reactor volumes, in-situ generation of reagents | Minimized risk when working with unstable intermediates or hazardous reagents. wiley-vch.de |

| Sustainability | Can generate significant solvent and energy waste | Reduced solvent usage, better energy efficiency | Aligns with green chemistry principles for a more environmentally friendly process. researchgate.net |

Exploration of Novel Reaction Spaces for Tetrahydrofuran-2-ylmethyl 3-oxobutanoate

The unique bifunctional nature of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, possessing both a tetrahydrofuran (B95107) (THF) ring and a β-ketoester moiety, presents a rich landscape for exploring novel chemical reactions. The reactivity of the THF ring, including ring-opening reactions, can be exploited to generate new linear structures. researchgate.net For instance, catalyzed ring-opening in the presence of various nucleophiles could lead to a diverse array of functionalized derivatives. researchgate.net

Furthermore, the β-ketoester group is a versatile handle for a multitude of classic and modern organic transformations. Research into its participation in less conventional reactions, such as photochemical or electrochemical transformations, could unveil new reaction pathways. The development of asymmetric catalytic systems for reactions at the α-carbon of the butanoate chain would also be a significant advancement, providing enantiomerically enriched products for various applications. The interaction and potential for intramolecular reactions between the THF ring and the side chain under specific catalytic conditions remain a largely unexplored and promising area of investigation.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, including Density Functional Theory (DFT) and other quantum chemical methods, can provide profound insights into the synthesis and reactivity of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate. researchgate.netdoi.org These theoretical calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. researchgate.net

Future computational studies could focus on:

Predictive Synthesis: Modeling potential synthetic routes to identify the most energetically favorable pathways, thereby guiding experimental design and minimizing trial-and-error.

Reactivity Mapping: Creating a comprehensive map of the molecule's electrophilic and nucleophilic sites to predict its behavior with a wide range of reagents.

Catalyst Design: In-silico design and screening of catalysts for specific transformations of Tetrahydrofuran-2-ylmethyl 3-oxobutanoate, such as asymmetric hydrogenations or alkylations.

Spectroscopic Correlation: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and reaction products.

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery of new reactions and applications for this compound, making the research process more efficient and targeted.

Development of Complex Polycyclic Structures Incorporating the Tetrahydrofuran-2-ylmethyl 3-oxobutanoate Motif

The tetrahydrofuran motif is a common feature in a vast number of biologically active natural products, including marine lipids, terpenes, and polyketides. nih.govnih.gov This makes Tetrahydrofuran-2-ylmethyl 3-oxobutanoate an attractive starting material or key building block for the total synthesis of complex molecules. nih.gov Its inherent stereochemistry and functional groups can be strategically utilized to construct intricate polycyclic and macrocyclic architectures.

Future research in this area should target the incorporation of the Tetrahydrofuran-2-ylmethyl 3-oxobutanoate core into novel, complex structures. This could involve multi-step synthetic sequences where the β-ketoester is used to form new carbon-carbon bonds, leading to ring formation or the elaboration of side chains. Intramolecular cyclization strategies, such as aldol (B89426) condensations or Michael additions, could be employed to forge new rings onto the existing tetrahydrofuran scaffold. The synthesis of libraries of complex molecules based on this motif could lead to the discovery of new compounds with interesting biological or material properties, inspired by the structural diversity found in nature. nih.gov

Q & A

Q. Table 1. Optimization of Microwave-Assisted Synthesis (Adapted from )

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Kt-OBu) | 10 mol% | 78 | 95 |

| Solvent | Ethanol | 82 | 97 |

| Irradiation Time | 4 min | 75 | 93 |

Q. Table 2. Key Spectral Data for Tetrahydrofuran-2-ylmethyl 3-oxobutanoate (Adapted from )

| Spectroscopy Type | Key Peaks | Assignment |

|---|---|---|

| IR (cm⁻¹) | 1732 (C=O ester), 1715 (C=O ketone) | Confirms ester/ketone |

| NMR (δ) | 4.10–4.30 (m, 2H, –OCH₂–) | Tetrahydrofuran methylene |

| NMR (δ) | 169.8 (ester C=O), 207.5 (ketone C=O) | Carbonyl validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.